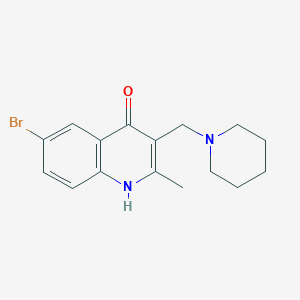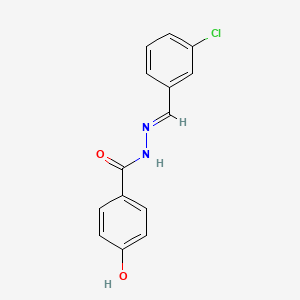![molecular formula C13H10F3N3O3 B5570055 2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of pyrimidine derivatives, including compounds similar to "2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide," is driven by their wide-ranging applications in pharmaceuticals, agriculture, and materials science. These compounds often exhibit significant biological activity and are subjects of synthesis and structural elucidation to understand their potential applications better.
Synthesis Analysis
Synthesis of pyrimidine derivatives involves multi-step chemical reactions, starting from basic building blocks like methyl 3-methoxy-5-methylbenzoate or 4-fluoro-aniline, leading to various substituted pyrimidines through processes like cyclization, halogenation, and functional group transformations. For instance, Al-Sanea et al. (2020) describe a five-step synthesis process for creating certain pyrimidine derivatives with potential anticancer activity (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their crystallographic characteristics, can be determined through techniques such as X-ray diffraction. Subasri et al. (2016) discuss the crystal structures of similar acetamide compounds, revealing insights into their conformational characteristics and hydrogen bonding patterns (Subasri et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that alter their structure and functionality, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions are essential for modifying the compounds to enhance their biological activity or tailor them for specific applications.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application. The synthesis and characterization processes often aim to optimize these properties to ensure the compounds' effectiveness and stability in their intended applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of pyrimidine derivatives in various fields. Studies often focus on understanding these properties through experimental and computational methods to predict and enhance the compounds' performance in real-world applications.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrrolobenzimidazoles in Cancer Treatment : Research on pyrrolobenzimidazole derivatives, closely related to pyrimidine, has shown significant promise in the treatment of cancer. These compounds, including 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), have been explored for their cytotoxicity and antitumor activity. The unique mechanism of action through DNA alkylation and cleavage, as well as DNA intercalation and topoisomerase II inhibition, positions pyrimidine-related compounds as potential novel antitumor agents with advantages over existing therapies (E. B. Skibo, 1998).
Hybrid Catalysts in Synthesis of Pyranopyrimidines : The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are important for pharmaceutical applications, has been enhanced through the use of hybrid catalysts. These catalysts facilitate one-pot multicomponent reactions, allowing for the efficient production of pyrimidine scaffolds. This advancement is crucial for developing lead molecules in drug discovery, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
特性
IUPAC Name |
2-pyrimidin-2-yloxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-9(3-5-10)19-11(20)8-21-12-17-6-1-7-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAPKDLRCZRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrimidin-2-yloxy)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

